molecular formula C39H64O13 B10826974 Capsicoside B2 CAS No. 110124-76-0

Capsicoside B2

Cat. No.: B10826974
CAS No.: 110124-76-0
M. Wt: 740.9 g/mol
InChI Key: GUSVHVVOABZHAH-UHFFFAOYSA-N
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Description

Capsicoside B2 is a spirostanol-type steroid glycoside isolated from the roots of Capsicum annuum (chili pepper). Its chemical structure was elucidated as (25R)-5α-spirostan-3β-ol 3-O-[O-β-D-glucopyranosyl(1→4)-β-D-galactopyranoside], featuring a diglycosidic chain with glucose (1→4)-linked to galactose attached to the aglycone spirostan backbone . This compound belongs to the capsicoside family, which includes multiple glycosides differentiated by their aglycone stereochemistry, sugar composition, and glycosidic linkages .

Properties

CAS No.

110124-76-0

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3

InChI Key

GUSVHVVOABZHAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Chemical Reactions Analysis

Capsicoside B2 undergoes various chemical reactions typical of steroidal saponins. These reactions include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

Capsicoside B2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of capsicoside B2 involves its interaction with cell membranes and various molecular targets. As a steroidal saponin, it can integrate into cell membranes, altering their permeability and fluidity. This can affect cell signaling pathways and lead to various biological effects. This compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Capsicoside A2

  • Structure: (25R)-5α-spirostan-3β-ol 3-O-β-D-galactopyranoside.
  • Key Difference : Capsicoside A2 lacks the glucose moiety present in Capsicoside B2, containing only a single galactose unit at the C-3 position .
  • Implications : The absence of the glucose (1→4) linkage in A2 may reduce its solubility in polar solvents compared to B2.

Capsicoside B3

  • Structure: Identical to funkioside C, a spirostanol glycoside with a distinct sugar arrangement.

Diosgenin Glycosides

  • Example: Protodioscin (diosgenin-3-O-[α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside]).
  • Key Differences: Aglycone: Diosgenin (Δ⁵-spirostenol) vs. 5α-spirostan in B2. Sugar Chain: Protodioscin includes rhamnose, whereas B2 contains glucose and galactose.
  • Functional Impact : Diosgenin derivatives are widely studied for estrogenic activity, while capsicosides are less explored pharmacologically .

Furostanol Glycosides (e.g., Capsicoside G)

  • Structure: Furostanol backbone with an open F-ring, unlike the closed spirostanol system in B2.
  • Key Difference: Furostanol glycosides are often precursors to spirostanol forms and exhibit distinct stability and bioactivity.

Physicochemical Properties

Property This compound Capsicoside A2 Protodioscin
Molecular Formula C₃₉H₆₂O₁₃ C₃₃H₅₂O₈ C₅₁H₈₄O₂₂
Molecular Weight (m/z) 741.44 600.75 (estimated) 1051.20
Sugar Composition Glucose (1→4)-Galactose Galactose Rhamnose (1→2)-Glucose
Aglycone 5α-Spirostan 5α-Spirostan Δ⁵-Spirostenol (Diosgenin)

Analytical Characterization Methods

This compound’s structure was determined using:

  • Acid Hydrolysis : To identify aglycone and sugar units .
  • Methylation Analysis : Confirmed glycosidic linkages .
  • Spectroscopy : IR and MS data differentiated it from capsicosides A2/A3 . In contrast, modern studies on similar compounds (e.g., protodioscin) employ advanced techniques like LC-MS/MS and NMR crystallography, highlighting methodological evolution .

Q & A

Q. How can in silico modeling complement experimental studies in predicting this compound’s molecular targets?

  • Employ molecular dynamics simulations to assess binding affinity to putative targets (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Key Methodological Resources

  • Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0) .
  • Data Validation : Use QbD (Quality by Design) principles for analytical method validation, including robustness testing across labs .
  • Ethical Reporting : Align with CONSORT or ARRIVE guidelines for preclinical studies .

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